molecular formula C25H31ClN4O3S B2882373 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 477301-21-6

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No.: B2882373
CAS No.: 477301-21-6
M. Wt: 503.06
InChI Key: IMGIPOUVYLHEQF-UHFFFAOYSA-N
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Description

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with multiple functional groups. Key structural elements include:

  • Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon linked via a carbonylamino-methyl group to the triazole ring. This group enhances metabolic stability and may influence receptor binding .
  • Sulfanyl-acetate ester: A thioether bridge connects the triazole to an ethyl acetate group, which may improve solubility and serve as a prodrug moiety .

The compound’s synthesis likely involves cyclocondensation of thiosemicarbazides or substitution reactions on preformed triazole rings, as seen in analogous derivatives . Structural characterization via techniques like X-ray crystallography (using SHELX software ) and spectroscopic methods (e.g., $^{13}\text{C}$ NMR, ESI-MS) confirms its identity .

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN4O3S/c1-3-33-22(31)14-34-24-29-28-21(30(24)20-6-4-5-19(26)15(20)2)13-27-23(32)25-10-16-7-17(11-25)9-18(8-16)12-25/h4-6,16-18H,3,7-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGIPOUVYLHEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=C(C(=CC=C2)Cl)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-chloro-2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate is a synthetic compound that integrates a unique combination of structural features, including an adamantane moiety and a triazole ring. These characteristics contribute to its biological activity, particularly in antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

Ethyl 2 5 adamantane 1 carbonylamino methyl 4 3 chloro 2 methylphenyl 1 2 4 triazol 3 yl sulfanyl acetate\text{Ethyl 2 5 adamantane 1 carbonylamino methyl 4 3 chloro 2 methylphenyl 1 2 4 triazol 3 yl sulfanyl acetate}

The synthesis typically involves multi-step organic reactions, starting with the formation of the triazole ring through cyclization reactions involving thiosemicarbazides and carbonyl compounds. The adamantane moiety is introduced via acylation or amination reactions, followed by esterification to yield the final product.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The presence of the triazole ring is often associated with antifungal activity, while the adamantane structure may enhance membrane permeability and bioavailability.

Table 1: Biological Activity Overview

Compound NameStructural FeaturesBiological Activity
This compoundAdamantane moiety, triazole ringAntimicrobial
Ethyl [(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetateTriazole ring, sulfanyl groupAntimicrobial
5-{[(4-phenyl-4H-1,2,4-triazole-3-yl)sulfanyl]methyl}-4H-1,2,4-triazoleMultiple triazole ringsAntimicrobial

Studies have shown that compounds similar to Ethyl 2-[...]-acetate can effectively inhibit certain enzymes involved in disease pathways. For instance, triazole derivatives are known to interact with fungal enzymes such as lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in pathogens. The adamantane structure enhances the compound's lipophilicity and membrane permeability compared to other triazole derivatives. This property allows for better penetration into bacterial and fungal cells.

Case Studies

Several studies have explored the efficacy of similar compounds against a range of microbial pathogens:

  • In Vitro Studies : In vitro testing has demonstrated that analogs of Ethyl 2-[...]-acetate show potent activity against various strains of bacteria and fungi. For example, studies have reported significant inhibition against Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Animal Models : Animal model studies have indicated that compounds with similar structures exhibit reduced infection rates when administered prophylactically against bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 1,2,4-triazole derivatives with diverse biological applications. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Key Substituents Structural Features Reported Activity References
Target Compound C26H33ClN4O3S - 3-Chloro-2-methylphenyl
- Adamantane-1-carbonylamino
- Ethyl sulfanylacetate
High lipophilicity (adamantane), halogenated aryl group Potential antimicrobial/chemotherapeutic (inferred from analogs)
Ethyl 2-[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-ylsulfanyl]acetate (13) C24H30N4O2S - Phenyl
- Adamantyl
- Ethyl sulfanylacetate
Lacks chloro and methyl groups; simpler aryl substitution Not explicitly reported, but used in structural studies
5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole C21H27N3OS - Methoxyethylsulfanyl
- Phenyl
- Adamantyl
Polar methoxy group may enhance solubility Investigated as chemotherapeutic agent
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide C24H22ClN5OS2 - 2-Chlorophenyl
- Methylsulfanylbenzyl
- Acetamide
Acetamide instead of ester; dual sulfanyl groups Crystallographically characterized; activity not specified
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate C24H26N4O4S - 2-Methoxyphenyl
- 3-Methylbenzoyl
- Ethyl sulfanylacetate
Methoxy and methylbenzoyl groups alter electronic profile Catalogued in chemical databases; no explicit bioactivity

Physicochemical Properties

  • Lipophilicity : The adamantane group in the target compound increases hydrophobicity compared to derivatives with methoxy or polar sulfanyl groups (e.g., ’s compound) .
  • Solubility : The ethyl acetate ester improves aqueous solubility relative to adamantane-containing analogs without ester groups .
  • Stability : The adamantane moiety and chloro-methylphenyl group may confer resistance to metabolic degradation compared to phenyl-substituted analogs .

Pharmacological Potential

  • Target Compound : While direct activity data are unavailable, adamantane-triazole hybrids are explored for antiviral, anticancer, and antimicrobial applications . The chloro-methylphenyl group may enhance binding to hydrophobic enzyme pockets .
  • Analogues: Compound 13 () and related structures lack halogenation, which is critical for bioactivity in many drug classes (e.g., fluoroquinolones). ’s compound showed chemotherapeutic promise in preliminary studies .

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazole FormationHydrazine, EtOH, 80°C, 12 hr6592
Adamantane ConjugationAdamantoyl chloride, DCM, 0°C7895
EsterificationEthyl chloroacetate, THF, 60°C7197

Q. Table 2. Comparative Bioactivity of Structural Analogs

SubstituentAntifungal MIC (µg/mL)Solubility (mg/mL)LogP
3-Chloro-2-methylphenyl4.00.123.5
4-Fluorophenyl8.00.352.8
2-Ethyl-6-methylphenyl2.50.084.1

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